REACTION_CXSMILES
|
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].[CH:6](=[O:10])[CH:7](C)[CH3:8].[CH:11](Cl)(Cl)Cl>[Cl-].[Zn+2].[Cl-]>[C:6]([O:4][CH:1]([Cl:5])[CH:2]([CH3:11])[CH3:3])(=[O:10])[CH2:7][CH3:8] |f:3.4.5|
|
Name
|
|
Quantity
|
1407 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1132 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
To a vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)OC(C(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |